4-(bromomethyl)-2-chloro-1-phenoxybenzene
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Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis . They have a bromomethyl group (-CH2Br) attached to a benzene ring, which can participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “4-(bromomethyl)-2-chloro-1-phenoxybenzene” are not available, bromomethyl compounds are often synthesized through radical bromination or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of bromomethyl compounds consists of a benzene ring with a bromomethyl group attached. The exact structure would depend on the positions of the bromomethyl and other substituents on the benzene ring .Chemical Reactions Analysis
Bromomethyl compounds can undergo various reactions, including nucleophilic substitution and elimination reactions. The bromine atom in the bromomethyl group is a good leaving group, making these compounds useful in organic synthesis .Physical And Chemical Properties Analysis
Bromomethyl compounds are generally solid at room temperature and may be harmful if swallowed or inhaled. They can cause skin and eye irritation and may be hazardous to the environment .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-2-chloro-1-phenoxybenzene involves the reaction of 2-chloro-4-(phenoxy)benzaldehyde with bromomethane in the presence of a base to form the intermediate 2-chloro-4-(phenoxy)benzyl bromide. This intermediate is then reacted with sodium hydroxide to form the final product.", "Starting Materials": [ "2-chloro-4-(phenoxy)benzaldehyde", "bromomethane", "base (e.g. potassium carbonate)", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(phenoxy)benzaldehyde in a suitable solvent (e.g. dichloromethane) and add a base (e.g. potassium carbonate).", "Step 2: Add bromomethane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any solids and evaporate the solvent to obtain the intermediate 2-chloro-4-(phenoxy)benzyl bromide.", "Step 4: Dissolve the intermediate in a suitable solvent (e.g. ethanol) and add sodium hydroxide.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Filter the reaction mixture to remove any solids and evaporate the solvent to obtain the final product, 4-(bromomethyl)-2-chloro-1-phenoxybenzene." ] } | |
CAS RN |
1696162-24-9 |
Molecular Formula |
C13H10BrClO |
Molecular Weight |
297.6 |
Purity |
95 |
Origin of Product |
United States |
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